molecular formula C18H18N2O2 B5040208 N'-{3-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide

N'-{3-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide

Cat. No.: B5040208
M. Wt: 294.3 g/mol
InChI Key: ABWQSUMBSFDROA-YECQTARSSA-N
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Description

The compound “N’-{3-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a propenyl group (a three-carbon chain with a double bond), and an acetohydrazide group (derived from acetic acid and hydrazine). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the phenyl and propenyl groups suggests that the compound may have areas of conjugation, where p-orbitals overlap to form a delocalized electron system .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The double bond in the propenyl group could potentially participate in addition reactions, while the acetohydrazide group might be involved in condensation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure and the nature of its constituent groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include studies of its reactivity, stability, and possible biological activity .

Properties

IUPAC Name

N-[(Z)-[3-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-15(21)20-19-14-17-9-5-11-18(13-17)22-12-6-10-16-7-3-2-4-8-16/h2-11,13-14H,12H2,1H3,(H,20,21)/b10-6+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWQSUMBSFDROA-YECQTARSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC(=CC=C1)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C\C1=CC(=CC=C1)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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